7-Hydroxycadalene

Description

Structure

3D Structure

Properties

IUPAC Name |

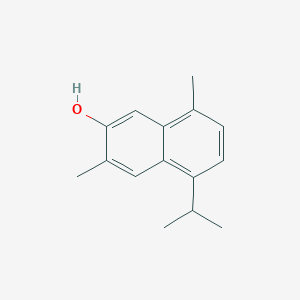

3,8-dimethyl-5-propan-2-ylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h5-9,16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWNMJBJRPCUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=CC2=C(C=C1)C(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345931 | |

| Record name | 7-Hydroxycadalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2102-75-2 | |

| Record name | 7-Hydroxycadalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2102-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxycadalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Hydroxycadalene: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and isolation procedures for 7-hydroxycadalene, a sesquiterpenoid of interest for its potential biological activities. The information is compiled from peer-reviewed scientific literature to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

This compound has been identified as a natural constituent of the plant species Heterotheca inuloides, commonly known as Mexican arnica. This plant is the primary documented source for the isolation of this compound. Specifically, the inflorescences (flower heads) of H. inuloides have been shown to contain this compound and related cadinane-type sesquiterpenoids.

Isolation Methodologies

The isolation of this compound from Heterotheca inuloides typically involves solvent extraction followed by chromatographic purification. The following sections detail the experimental protocols derived from published research.

Plant Material and Extraction

The initial step involves the extraction of the dried and ground plant material with a non-polar solvent to selectively extract sesquiterpenoids and other lipophilic compounds.

Experimental Protocol: Maceration Extraction [1]

-

Plant Material: Air-dried and ground inflorescences of Heterotheca inuloides (1500 g) are used as the starting material.

-

Solvent: Hexane (20 L) is used as the extraction solvent.

-

Procedure: The ground plant material is subjected to maceration with hexane at room temperature (approximately 22°C). This process is repeated three times, with each maceration lasting for three days.

-

Solvent Removal: The solvent from the combined hexane extracts is evaporated under vacuum.

-

Yield: This process yields approximately 25 g of a crude hexane extract, corresponding to a yield of 1.67% from the dried plant material.

Chromatographic Purification

The crude hexane extract, containing a mixture of compounds, is then subjected to chromatographic techniques to isolate this compound.

Experimental Protocol: Vacuum Liquid Chromatography (VLC) and Silica Gel Column Chromatography

-

Initial Fractionation: The crude hexane extract is first fractionated using Vacuum Liquid Chromatography (VLC) on silica gel, with a gradient of hexanes-ethyl acetate (EtOAc).

-

Rechromatography: A specific fraction from the VLC, eluted with hexanes-EtOAc (9.5:0.5), is further purified by rechromatography on a silica gel column.

-

Final Isolation: The final purification is achieved through column chromatography on silica gel, eluting with a hexanes-EtOAc (8:2) solvent system. This step yields pure this compound.

Quantitative Data

The following table summarizes the quantitative data related to the isolation of this compound from Heterotheca inuloides.

| Parameter | Value | Reference |

| Extraction Yield (Hexane Extract) | 1.67% | [1] |

| Isolated this compound Yield | 520 mg (from an unspecified amount of a VLC fraction) | |

| Melting Point | 117–118 °C | |

| Rf Value | 0.43 (hexanes–EtOAc, 8:2) |

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound.

Caption: Experimental workflow for the isolation of this compound.

Caption: Logical relationship between the natural source, isolation process, and the final product.

References

7-Hydroxycadalene: A Comprehensive Physicochemical Profile for Drug Discovery and Development

Introduction

7-Hydroxycadalene, a naturally occurring sesquiterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the cadinane group of sesquiterpenes, its unique chemical structure serves as a scaffold for potential drug development. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering valuable data and methodologies for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for this compound are summarized below.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| IUPAC Name | 3,8-dimethyl-5-propan-2-ylnaphthalen-2-ol | [1] |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| pKa | Not experimentally determined. | |

| Kovats Retention Index | 1986 (Semi-standard non-polar) | [1] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, which is then sealed at one end[2].

-

Apparatus: A calibrated melting point apparatus, such as a Thiele tube or a digital melting point device, is used[3][4].

-

Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is gradually increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point[3].

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range[5]. A narrow melting range is indicative of a pure compound.

Determination of Boiling Point

For liquid compounds, the boiling point is a key physical constant.

Methodology:

-

Sample Preparation: A small volume of liquid this compound is placed in a small test tube or fusion tube[6]. A capillary tube, sealed at one end, is inverted and placed into the liquid[7].

-

Apparatus: The test tube is attached to a thermometer and heated in a Thiele tube or a similar heating bath containing an inert liquid like mineral oil[6][8].

-

Procedure: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.

-

Observation: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point[8].

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a phenolic compound like this compound, this value is crucial for understanding its ionization state at physiological pH.

Methodology (Spectrophotometric Titration):

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system, often a mixture of an organic solvent and water to ensure solubility[9].

-

Apparatus: A UV-Vis spectrophotometer and a calibrated pH meter are required[9].

-

Procedure: The absorbance spectrum of the solution is recorded at various pH values. The pH of the solution is adjusted by the incremental addition of a strong acid or base[9].

-

Data Analysis: The pKa value is determined by plotting the change in absorbance at a specific wavelength against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound[10][11].

Potential Signaling Pathway

While direct studies on the signaling pathways of this compound are limited, research on the closely related compound, 7-hydroxy-3,4-dihydrocadalene, provides valuable insights. Studies suggest that its cytotoxic effects on cancer cells are mediated through the induction of oxidative stress and apoptosis. This pathway likely involves the activation of key executioner caspases.

Caption: Proposed signaling pathway for the cytotoxic effects of a this compound analog.

General Biosynthetic Origin

As a sesquiterpenoid, this compound originates from the mevalonate pathway, a fundamental metabolic pathway for the synthesis of isoprenoids. The biosynthesis of the cadinane skeleton is a complex process involving multiple enzymatic steps.

Caption: Simplified workflow of the general biosynthetic origin of this compound.

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While there are gaps in the experimentally determined data, the provided methodologies offer a clear path for future research. The insights into the potential signaling pathway and biosynthetic origin of this class of compounds further highlight its relevance in the field of drug discovery. Continued investigation into this compound and its analogs is warranted to fully elucidate their therapeutic potential.

References

- 1. This compound | C15H18O | CID 608115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. vet.mu.edu.iq [vet.mu.edu.iq]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Experiment No. 1: Melting Point and Boiling Points of Organic Compounds - 2174 Words | Bartleby [bartleby.com]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. scielo.br [scielo.br]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Hydroxycadalene: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxycadalene, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It delves into detailed experimental protocols for its isolation and synthesis, and presents a thorough examination of its cytotoxic, anti-inflammatory, and antimicrobial properties. Furthermore, this document elucidates the potential mechanisms of action, including the modulation of key signaling pathways, and presents quantitative data in structured tables for comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate complex biological processes and experimental workflows, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a bicyclic sesquiterpenoid characterized by a cadalane skeleton. First identified as a natural product, it has since been isolated from various plant species, including those from the Ulmus (elm) and Heterotheca genera. The presence of a hydroxyl group on the aromatic ring of the cadalene structure is crucial for its biological activities, which include promising cytotoxic effects against cancer cell lines, as well as anti-inflammatory and antimicrobial properties. This guide aims to consolidate the current knowledge on this compound, providing a detailed technical resource for its further investigation and potential therapeutic applications.

Discovery and History

The initial discovery of cadalene-type sesquiterpenes dates back to early phytochemical investigations of essential oils from various woods. While the exact timeline for the first isolation of this compound is not extensively documented in readily available literature, its presence was confirmed in studies of elm tree heartwood. Notably, its cytotoxic effects, along with those of the related compound 7-hydroxy-3,4-dihydrocadalene, were reported in a 1996 study by Kubo et al., which marked a significant point in the exploration of its therapeutic potential.[1][2] Subsequent research has focused on its isolation from various natural sources and the evaluation of its biological activities.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈O | PubChem |

| Molecular Weight | 214.30 g/mol | PubChem |

| IUPAC Name | 3,8-dimethyl-5-propan-2-ylnaphthalen-2-ol | PubChem |

| CAS Number | 2102-75-2 | PubChem |

| XLogP3 | 4.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

| Heavy Atom Count | 16 | PubChem |

| Complexity | 236 | PubChem |

Experimental Protocols

Isolation from Natural Sources

General Workflow for Isolation:

Methodology:

-

Plant Material Collection and Preparation: The relevant plant parts (e.g., aerial parts of Heterotheca inuloides) are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol, typically using maceration or Soxhlet extraction.

-

Solvent-Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. This compound, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is subjected to column chromatography over a stationary phase like silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used to separate the different components.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis

Detailed, step-by-step protocols for the total synthesis of this compound are not extensively described in the provided search results. However, synthetic strategies for related sesquiterpenoids often involve multi-step processes starting from commercially available precursors. A general synthetic approach could involve the construction of the naphthalene core followed by the introduction of the isopropyl, methyl, and hydroxyl groups at the appropriate positions. The synthesis of related compounds like (±)-7-hydroxylycopodine has been achieved in multiple steps, highlighting the complexity of such synthetic routes.[3][4]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, although much of the detailed research has been conducted on its close analog, 7-hydroxy-3,4-dihydrocadalene. The available data suggests that the aromatic nature of this compound also contributes to its bioactivity.

Cytotoxic Activity

This compound has been reported to exhibit cytotoxic effects against various cancer cell lines.[2] The primary mechanism of its cytotoxic action, as elucidated for its dihydro-derivative, appears to involve the induction of oxidative stress, leading to apoptosis.[1][2]

| Cell Line | Compound | IC₅₀ (µM) | Exposure Time (h) | Reference |

| MCF-7 (Breast Cancer) | 7-hydroxy-3,4-dihydrocadalene | 55.24 | 48 | [2] |

| MCF-7 (Breast Cancer) | 7-hydroxy-3,4-dihydrocadalene | 52.83 | 72 | [2] |

Note: Specific IC₅₀ values for this compound were not available in the provided search results. The data for its dihydro-derivative is presented for comparative purposes.

Experimental Protocol for Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of active research. While specific quantitative data for this compound is limited, related compounds have been shown to modulate inflammatory pathways. The proposed mechanism involves the inhibition of pro-inflammatory mediators.

Potential Anti-inflammatory Mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: Potential to reduce the production of cytokines like TNF-α, IL-1β, and IL-6.

-

Modulation of NF-κB Pathway: May inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.

-

Inhibition of MAPK Pathway: Potential to interfere with the MAPK signaling cascade, which is also involved in the inflammatory response.

Antimicrobial Activity

This compound has been mentioned to possess antimicrobial properties.[2] However, specific Minimum Inhibitory Concentration (MIC) values against a broad range of bacterial and fungal strains are not well-documented in the available literature.

Experimental Protocol for Antimicrobial Activity (Broth Microdilution Method):

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The compound is serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of this compound are still under investigation. However, based on studies of its dihydro-derivative, a plausible mechanism for its cytotoxic effects involves the induction of apoptosis through oxidative stress.

Proposed Signaling Pathway for Cytotoxicity:

Explanation of the Pathway:

-

Induction of Reactive Oxygen Species (ROS): this compound is proposed to increase the intracellular levels of ROS, leading to oxidative stress.[1][2]

-

Mitochondrial Dysfunction: Oxidative stress can lead to mitochondrial damage and dysfunction.[1]

-

Modulation of Apoptotic Proteins: The compound may downregulate anti-apoptotic proteins like Bcl-2 and activate pro-apoptotic caspases.[1]

-

Caspase Cascade Activation: This leads to the activation of the caspase cascade, starting with initiator caspases like caspase-9, which in turn activate executioner caspases like caspase-3.[1]

-

Apoptosis: The activation of executioner caspases ultimately leads to programmed cell death or apoptosis.[1]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic potential and potential anti-inflammatory and antimicrobial activities. While research on its close analog, 7-hydroxy-3,4-dihydrocadalene, has provided valuable insights into its mechanisms of action, further studies focused specifically on this compound are warranted. Future research should aim to:

-

Elucidate the detailed history of its discovery and first isolation.

-

Develop and publish detailed, reproducible protocols for its chemical synthesis.

-

Conduct comprehensive in vitro and in vivo studies to establish its efficacy and safety profile for various therapeutic applications.

-

Determine specific quantitative data (e.g., IC₅₀ and MIC values) for its biological activities against a wider range of targets.

-

Investigate its precise molecular mechanisms of action and its effects on various signaling pathways in different disease models.

The information compiled in this technical guide serves as a foundational resource to stimulate and guide future research, ultimately unlocking the full therapeutic potential of this compound.

References

- 1. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of (±)-7-hydroxylycopodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of (±)-7-hydroxylycopodine - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-hydroxycadalene and its related cadinane-type sesquiterpenoids, focusing on their promising biological activities and potential for drug development. Sesquiterpenoids, a diverse class of natural products, have garnered significant attention for their therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects. This document consolidates current research on this compound and its analogs, presenting quantitative data on their bioactivities, detailed experimental protocols for their evaluation, and insights into their mechanisms of action through signaling pathway analysis. The information is structured to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Introduction

Sesquiterpenoids are a class of C15 terpenoids derived from the assembly of three isoprene units. They are widely distributed in the plant kingdom and are known to exhibit a broad spectrum of biological activities.[1] Among these, the cadinane-type sesquiterpenoids, characterized by a bicyclic carbon skeleton, have emerged as a particularly interesting group for pharmacological investigation. This compound, a naturally occurring sesquiterpenoid found in various plants, and its derivatives have demonstrated significant potential in several therapeutic areas.[2] This guide will delve into the core aspects of this compound and related compounds, providing a technical foundation for further research and development.

Biological Activities and Quantitative Data

The therapeutic potential of this compound and its analogs stems from their diverse biological activities. The following sections summarize the key findings and present quantitative data in structured tables for comparative analysis.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of cadinane-type sesquiterpenoids against various cancer cell lines. Notably, 7-hydroxy-3,4-dihydrocadalene, a close derivative of this compound, has shown promising activity against breast cancer cells.

Table 1: Cytotoxic Activity of 7-Hydroxy-3,4-dihydrocadalene against MCF-7 Breast Cancer Cells [3][4]

| Compound | Cell Line | Incubation Time | IC50 (µM) |

| 7-Hydroxy-3,4-dihydrocadalene | MCF-7 | 48 hours | 55.24 |

| 7-Hydroxy-3,4-dihydrocadalene | MCF-7 | 72 hours | 52.83 |

Other cadinane sesquiterpenoids isolated from various natural sources have also demonstrated potent cytotoxic effects against a range of cancer cell lines.

Table 2: Cytotoxic Activity of Other Cadinane Sesquiterpenoids [5][6]

| Compound | Cell Line | IC50 (µM) | Source |

| Compound 1b | HepG2 | 3.5 - 6.8 | Hibiscus tiliaceus |

| Compound 2b | HepG2 | 3.5 - 6.8 | Hibiscus tiliaceus |

| Compound 4 | HepG2 | 3.5 - 6.8 | Hibiscus tiliaceus |

| Compound 6 | HepG2 | 3.5 - 6.8 | Hibiscus tiliaceus |

| Compound 8 | HepG2 | 3.5 - 6.8 | Hibiscus tiliaceus |

| Compound 1b | Huh7 | 3.5 - 6.8 | Hibiscus tiliaceus |

| Compound 2b | Huh7 | 3.5 - 6.8 | Hibiscus tiliaceus |

| Compound 4 | Huh7 | 3.5 - 6.8 | Hibiscus tiliaceus |

| Compound 6 | Huh7 | 3.5 - 6.8 | Hibiscus tiliaceus |

| Compound 8 | Huh7 | 3.5 - 6.8 | Hibiscus tiliaceus |

Anti-inflammatory Activity

Sesquiterpenoids are known to possess anti-inflammatory properties, and cadinane derivatives are no exception. While specific IC50 values for this compound are not widely reported, studies on related compounds and the broader class of sesquiterpenoids indicate their potential to inhibit inflammatory pathways. For instance, various sesquiterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of anti-inflammatory activity.[7]

Table 3: Anti-inflammatory Activity of a Diterpenoid from Mikania micrantha [7]

| Compound | Assay | Cell Line | IC50 (µM) |

| Compound 18 (Abietane diterpenoid) | NO Production Inhibition | RAW 264.7 | 11.04 |

| Quercetin (Positive Control) | NO Production Inhibition | RAW 264.7 | 11.15 |

Neuroprotective Effects

Emerging research suggests that sesquiterpenoids, including those with a cadinane skeleton, may offer neuroprotective benefits. Studies have shown that certain sesquiterpenoids can protect neuronal cells from damage induced by neurotoxins.[2][3] For example, a sesquiterpenoid from Chloranthus anhuiensis exhibited potent neuroprotective activity against glutamate-induced apoptosis in PC12 cells.[2]

Table 4: Neuroprotective Activity of a Sesquiterpenoid from Chloranthus anhuiensis [2]

| Compound | Assay | Cell Line | EC50 (µM) |

| Compound 26 | Glutamate-induced apoptosis | PC12 | 3.3 ± 0.9 |

Mechanism of Action and Signaling Pathways

The biological effects of this compound and related sesquiterpenoids are mediated through their interaction with various cellular signaling pathways.

Induction of Apoptosis via Oxidative Stress

One of the primary mechanisms underlying the anticancer activity of 7-hydroxy-3,4-dihydrocadalene is the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1][4] This process involves a cascade of events including increased intracellular ROS levels, lipid peroxidation, and the activation of caspases.[1][4]

Modulation of PI3K/Akt and MAPK Signaling Pathways

While direct evidence for this compound is still emerging, related sesquiterpenoids have been shown to modulate key signaling pathways involved in cell survival, proliferation, and inflammation, such as the PI3K/Akt and MAPK pathways.[8][9][10] The PI3K/Akt pathway is a crucial regulator of cell survival, and its inhibition can lead to apoptosis.[8][9] The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cancer.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of the biological activities of this compound and related compounds.

Cell Viability Assay (MTT Assay)[3]

This protocol is used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 7-hydroxy-3,4-dihydrocadalene) and incubate for 48 or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Intracellular ROS Detection (DCFH-DA Assay)[3]

This protocol measures the generation of intracellular reactive oxygen species.

-

Cell Treatment: Treat MCF-7 cells with the test compound at its IC50 and half-IC50 concentrations for 48 hours. A positive control (e.g., 1.0 mM H₂O₂) should be included.

-

DCFH-DA Staining: Replace the culture medium with a solution containing 20 µM DCFH-DA and incubate in the dark for 30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorescence reader with excitation and emission wavelengths of 480 nm and 530 nm, respectively.

-

Data Analysis: Compare the fluorescence intensity of treated cells to that of the untreated control to determine the increase in ROS levels.

Caspase Activity Assay[4][11]

This assay quantifies the activity of key apoptosis-executing enzymes, caspase-3 and caspase-9.

-

Cell Lysis: After treatment with the test compound, lyse the cells to release intracellular contents.

-

Substrate Addition: Add a fluorogenic substrate specific for either caspase-3 (Ac-DEVD-AMC) or caspase-9 to the cell lysate.

-

Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

-

Fluorescence Measurement: Measure the fluorescence generated from the cleaved substrate using a fluorometer.

-

Data Analysis: Quantify the increase in caspase activity relative to the untreated control.

Western Blot Analysis for Apoptotic Proteins[4][11]

This technique is used to detect changes in the expression levels of proteins involved in apoptosis, such as Bcl-2 and cleaved caspase-3.

-

Protein Extraction: Extract total protein from treated and untreated cells.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-cleaved caspase-3) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Biosynthesis and Chemical Synthesis

Biosynthesis

Cadinane-type sesquiterpenoids are biosynthesized in plants from farnesyl pyrophosphate (FPP) through a series of enzymatic reactions involving sesquiterpene synthases. The formation of the characteristic bicyclic cadinane skeleton is a key step in this pathway.

Chemical Synthesis

Conclusion and Future Directions

This compound and its related cadinane sesquiterpenoids represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, and potential anti-inflammatory and neuroprotective activities, warrant further investigation. The elucidation of their mechanisms of action, particularly the modulation of key signaling pathways, provides a strong rationale for their continued exploration in drug discovery programs.

Future research should focus on:

-

Conducting a broader screening of this compound and a wider range of its derivatives to establish a more comprehensive structure-activity relationship.

-

Performing in-depth mechanistic studies to fully characterize the signaling pathways modulated by these compounds.

-

Evaluating the in vivo efficacy and safety of the most promising candidates in relevant animal models.

-

Developing efficient and scalable synthetic routes to facilitate the production of these compounds and their analogs for further preclinical and clinical development.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to translate the therapeutic potential of this compound and related sesquiterpenoids into novel clinical applications.

References

- 1. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpenoids from Chloranthus anhuiensis with Neuroprotective Effects in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective cadinane sesquiterpenes from the resinous exudates of Commiphora myrrha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cadinane-Type Sesquiterpenoids with Cytotoxic Activity from the Infected Stems of the Semi-mangrove Hibiscus tiliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New cadinane sesquiterpenoids from Mikania micrantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of (±)-7-Hydroxylycopodine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 7-Hydroxycadalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the natural sesquiterpenoid 7-Hydroxycadalene. It includes a summary of its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data. Additionally, this guide details generalized experimental protocols for acquiring such data and presents a putative signaling pathway associated with the cytotoxic effects of a closely related cadalene derivative, offering valuable insights for drug discovery and development.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Mass Spectrometry (MS)

Mass spectrometry data for this compound reveals a molecular weight of 214.30 g/mol .[1] The fragmentation pattern observed in Gas Chromatography-Mass Spectrometry (GC-MS) provides characteristic ions that are crucial for its identification.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| Major Fragment Ions (m/z) | 214 (M+), 199, 184 | [1] |

Table 1: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Instrument | Notes |

| ¹H NMR | Varian CFT-20 | Data available through SpectraBase. |

| ¹³C NMR | - | Data available through SpectraBase.[1] |

Table 2: NMR Spectroscopic Information for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to O-H, C-H, and aromatic C=C stretching and bending vibrations.

| Technique | Sample Preparation | Notes |

| FTIR | KBr Wafer | Data available through John Wiley & Sons.[1] |

Table 3: Infrared Spectroscopy Information for this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques used to characterize this compound and other sesquiterpenoids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like sesquiterpenes.

-

Sample Preparation: A dilute solution of this compound in a suitable volatile solvent (e.g., hexane, ethyl acetate) is prepared.

-

Chromatographic Separation:

-

Injector: The sample is injected into a heated injector (typically 250-280°C) in splitless mode to maximize the transfer of analytes to the column.[2]

-

Column: A non-polar capillary column, such as a 5% phenylmethyl siloxane (HP-5) column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[3]

-

Oven Program: A temperature gradient is employed to separate the components. A typical program starts at a lower temperature (e.g., 60-85°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240-280°C) at a controlled rate (e.g., 3-10°C/min).[2][3]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[2]

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer scans a mass range (e.g., m/z 40-450) to detect the molecular ion and fragment ions.[4]

-

Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard.

-

Data Acquisition:

-

Spectrometer: Data is acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR: A standard pulse-acquire sequence is used. Key parameters include the number of scans, acquisition time, and relaxation delay.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom.

-

2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon connectivities.[5]

-

-

Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard. The resulting spectra are analyzed to determine chemical shifts, coupling constants, and integration values, which are then used to deduce the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[1]

-

Attenuated Total Reflectance (ATR): The sample is placed directly onto an ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation.[6]

-

-

Data Acquisition:

-

Spectrometer: An FTIR spectrometer is used to scan the mid-infrared region (typically 4000-400 cm⁻¹).[7]

-

Background Scan: A background spectrum of the empty sample holder or clean ATR crystal is recorded first.

-

Sample Scan: The sample is then scanned, and the background is automatically subtracted.

-

-

Data Analysis: The resulting infrared spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups in the molecule. These are compared with standard correlation tables to identify the functional groups.

Putative Signaling Pathway

While the specific signaling pathway for this compound is not extensively documented, studies on the closely related compound, 7-hydroxy-3,4-dihydrocadalene, have elucidated a cytotoxic mechanism involving the induction of apoptosis in cancer cells.[8][9][10] This pathway is likely to be highly relevant for this compound due to their structural similarity.

The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and the executioner caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.

Below is a diagram illustrating this proposed apoptotic signaling pathway.

Caption: Proposed apoptotic signaling pathway for a this compound derivative.

References

- 1. This compound | C15H18O | CID 608115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. rtilab.com [rtilab.com]

- 8. researchgate.net [researchgate.net]

- 9. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Abundance and Analysis of 7-Hydroxycadalene in Heterotheca inuloides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterotheca inuloides, commonly known as Mexican arnica, is a medicinal plant traditionally used for its anti-inflammatory and analgesic properties.[1][2] Scientific investigations into its chemical constituents have revealed a rich profile of bioactive compounds, among which the sesquiterpenoid 7-Hydroxycadalene has garnered significant interest. This technical guide provides an in-depth overview of the natural abundance of this compound in Heterotheca inuloides, detailed experimental protocols for its analysis, and insights into its biological activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Abundance of this compound

The concentration of this compound in Heterotheca inuloides can vary depending on factors such as plant age and harvesting conditions. A study by Maldonado-López et al. (2025) provides quantitative data on the accumulation of this and other sesquiterpenes. The aerial parts of the plant are a known source of this compound.[3][4][5]

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound in the aerial parts of Heterotheca inuloides under different experimental conditions. The data is presented as mean ± standard error.

Table 1: Effect of Plant Age on this compound Concentration in H. inuloides with No Previous Harvests [3]

| Plant Age (months) | This compound (mg/g of dry weight) |

| 4 | 0.282 ± 0.05 |

| 8 | 0.943 ± 0.17 |

Table 2: Effect of Plant Age on this compound Concentration in H. inuloides with One Previous Harvest [3]

| Plant Age (months) | This compound (mg/g of dry weight) |

| 4 | 0.418 ± 0.09 |

| 8 | 0.315 ± 0.06 |

Experimental Protocols

The isolation and quantification of this compound from Heterotheca inuloides involve a series of steps including extraction, fractionation, and chromatographic analysis.

Extraction of Sesquiterpenes

A common method for extracting sesquiterpenes from the aerial parts of Heterotheca inuloides involves the use of organic solvents.

-

Plant Material Preparation: Dried and powdered aerial parts (leaves and stems) of Heterotheca inuloides are used for extraction.[5]

-

Solvent Extraction: Acetone is frequently used as the extraction solvent.[6] Other solvents like hexane, dichloromethane, ethyl acetate, and methanol have also been employed to obtain extracts with varying polarities.[1]

-

Procedure:

-

Macerate the powdered plant material with the chosen solvent at room temperature for a specified period.

-

Filter the mixture to separate the extract from the solid plant residue.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

Isolation and Purification

Bio-guided fractionation is often employed to isolate the active compounds from the crude extract.

-

Fractionation: The crude extract is subjected to column chromatography using silica gel and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions with different polarities.

-

Purification: The fractions showing the desired activity or containing the target compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[1][4]

-

Sample Preparation: The isolated compound or the enriched fraction is derivatized if necessary and dissolved in a suitable solvent for GC-MS analysis.

-

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for sesquiterpene analysis (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with an appropriate injection volume.

-

Oven Temperature Program: A temperature gradient is used to separate the different components of the mixture.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Analysis: The identification of this compound is based on the comparison of its mass spectrum and retention time with those of an authentic standard. Quantification is typically performed by creating a calibration curve with a pure standard.

-

Biological Activities and Potential Signaling Pathways

This compound and its derivatives isolated from Heterotheca inuloides have demonstrated a range of biological activities, suggesting their potential in drug development.

-

Anti-inflammatory Activity: Extracts containing this compound have shown anti-inflammatory effects, which supports the traditional use of the plant.[4][5]

-

Antinociceptive Effect: A related compound, 7-hydroxy-3,4-dihydrocadalin, has been shown to have significant antinociceptive effects, potentially mediated through serotonergic receptors.[1]

-

Cytotoxic Activity: this compound and its derivatives have exhibited cytotoxic effects against various cancer cell lines.[7][8] Studies on the related compound 7-hydroxy-3,4-dihydrocadalene suggest that its cytotoxic mechanism against breast cancer cells involves the induction of oxidative stress-mediated apoptosis.[7][9] This process is characterized by an increase in intracellular reactive oxygen species (ROS), lipid peroxidation, and the activation of caspases 3 and 9.[9][10]

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of this compound from Heterotheca inuloides.

References

- 1. Antinociceptive effect of 7-hydroxy-3,4-dihydrocadalin isolated from Heterotheca inuloides: role of peripheral 5-HT₁ serotonergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antiinflammatory constituents from Heterotheca inuloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant Capacity of “Mexican Arnica” Heterotheca inuloides Cass Natural Products and Some Derivatives: Their Anti-Inflammatory Evaluation and Effect on C. elegans Life Span - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

7-Hydroxycadalene: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxycadalene, a naturally occurring sesquiterpenoid, has emerged as a compound of significant interest in the field of pharmacology due to its demonstrated cytotoxic and antioxidant activities. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's therapeutic properties. It details the molecular mechanisms underlying its anticancer effects, specifically its ability to induce apoptosis in cancer cells through the generation of oxidative stress. Furthermore, this document outlines its antioxidant capabilities, which contribute to its potential as a therapeutic agent. Detailed experimental protocols for key assays and visual representations of the relevant signaling pathways are provided to facilitate further research and development in this promising area. While direct evidence for its anti-inflammatory properties is currently limited, this guide also explores the potential for such activity based on its known mechanisms and the behavior of structurally similar phenolic compounds.

Introduction

This compound is a sesquiterpenoid found in various plant species. Historically, plants containing this compound have been used in traditional medicine, suggesting a basis for its bioactive properties. Modern scientific investigation has begun to elucidate the specific therapeutic effects of this compound, with a primary focus on its potential as an anticancer and antioxidant agent. This guide aims to consolidate the existing research data, provide detailed experimental methodologies, and visualize the complex biological pathways involved in the therapeutic actions of this compound.

Therapeutic Properties

Cytotoxic (Anticancer) Properties

Recent studies have highlighted the potential of this compound and its derivatives as cytotoxic agents against cancer cells. The primary mechanism of its anticancer activity appears to be the induction of apoptosis mediated by oxidative stress.

Mechanism of Action:

This compound has been shown to inhibit the viability of cancer cells, such as the MCF-7 breast cancer cell line, in a concentration and time-dependent manner[1]. The cytotoxic effect is primarily attributed to the induction of oxidative stress within the cancer cells[1][2]. This is evidenced by a significant increase in intracellular reactive oxygen species (ROS) and lipid peroxidation[1][2]. The accumulation of ROS triggers the intrinsic pathway of apoptosis, characterized by:

-

Increased Caspase Activity: Upregulation of caspase-9 and caspase-3 activities, which are key executioners of apoptosis[1][2].

-

Modulation of Bcl-2 Family Proteins: A slight inhibition of the anti-apoptotic protein Bcl-2 has been observed[1][2].

-

Mitochondrial Dysfunction: this compound has been found to reduce mitochondrial ATP synthesis and induce mitochondrial uncoupling, further contributing to the apoptotic process[1][2].

The phenolic hydroxyl group on the cadalene skeleton is believed to be crucial for its cytotoxic activity[1].

Quantitative Data on Cytotoxicity:

| Compound | Cell Line | Assay | IC50 Value | Time Point | Reference |

| 7-hydroxy-3,4-dihydrocadalene | MCF-7 | MTT | 55.24 µM | 48 h | [1] |

| 7-hydroxy-3,4-dihydrocadalene | MCF-7 | MTT | 52.83 µM | 72 h | [1] |

Antioxidant Properties

In addition to its pro-oxidant effect in cancer cells, a derivative of this compound, 7-hydroxy-3-methoxy-cadalene, has demonstrated significant antioxidant effects in a preclinical model of lung tumorigenesis[3].

Mechanism of Action:

The antioxidant activity is evidenced by the ability of the compound to increase the concentration of glutathione (GSH), a major endogenous antioxidant[3]. By bolstering the cellular antioxidant defense system, this compound can mitigate oxidative stress induced by carcinogens[3].

Quantitative Data on Antioxidant Activity:

| Compound | Model | Biomarker | Effect | Reference |

| 7-hydroxy-3-methoxy-cadalene | NNK-induced lung tumorigenesis in A/J mice | Glutathione (GSH) | Significantly higher concentration than NNK-treated group (p < 0.05) | [3] |

Potential Anti-inflammatory Properties

Currently, there is a lack of direct scientific evidence specifically investigating the anti-inflammatory properties of this compound. However, based on its demonstrated antioxidant activity and the known mechanisms of other phenolic compounds, it is plausible that this compound may possess anti-inflammatory effects.

Hypothesized Mechanisms:

Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. These pathways regulate the expression of pro-inflammatory cytokines like TNF-α and IL-6, and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

Given that oxidative stress is a key contributor to inflammation, the antioxidant properties of this compound could indirectly contribute to an anti-inflammatory effect by reducing ROS levels.

Future Research Directions:

To elucidate the potential anti-inflammatory properties of this compound, future research should focus on:

-

In vitro assays to measure the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

-

Evaluation of its effect on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

-

Investigation of its inhibitory activity on COX-1, COX-2, and 5-LOX enzymes.

-

Studies to determine its impact on the NF-κB and MAPK signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

Objective: To measure the intracellular ROS levels in cells treated with this compound.

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound as described for the MTT assay. Include a positive control (e.g., H2O2).

-

DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 20 µM DCFH-DA in serum-free medium for 30 minutes in the dark.

-

Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

Lipid Peroxidation Assay (TBARS Assay)

Objective: To quantify lipid peroxidation in cells treated with this compound.

Principle: The thiobarbituric acid reactive substances (TBARS) assay measures malondialdehyde (MDA), an end product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

-

Cell Lysate Preparation: After treatment, harvest the cells and lyse them in a suitable buffer on ice.

-

Reaction Mixture: To the cell lysate, add a solution of thiobarbituric acid (TBA) in trichloroacetic acid (TCA).

-

Incubation: Heat the mixture at 95°C for 60 minutes.

-

Centrifugation: Cool the samples on ice and centrifuge to pellet the precipitate.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.

Caspase Activity Assay

Objective: To measure the activity of caspase-3 and caspase-9 in cells treated with this compound.

Principle: This is a fluorometric assay that utilizes specific peptide substrates for caspase-3 (Ac-DEVD-AMC) and caspase-9 (Ac-LEHD-AMC). When cleaved by the respective active caspase, the fluorogenic group 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be measured.

Protocol:

-

Cell Lysate Preparation: Prepare cell lysates from treated and control cells.

-

Reaction Setup: In a 96-well black plate, add cell lysate, reaction buffer, and the specific caspase substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Calculation: The increase in fluorescence is proportional to the caspase activity.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with the therapeutic properties of this compound.

Caption: Proposed cytotoxic mechanism of this compound in cancer cells.

Caption: Antioxidant mechanism of a this compound derivative.

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Conclusion

This compound is a promising natural compound with well-documented cytotoxic and antioxidant properties. Its ability to induce apoptosis in cancer cells through oxidative stress makes it a valuable candidate for further investigation in oncology drug development. While its anti-inflammatory potential remains to be directly elucidated, its known antioxidant activity suggests a plausible avenue for future research. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this intriguing molecule. Further studies are warranted to fully characterize its pharmacological profile and to explore its efficacy and safety in preclinical and clinical settings.

References

In Silico Prediction of 7-Hydroxycadalene Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the in silico prediction of the bioactivity of 7-Hydroxycadalene, a sesquiterpenoid found in various plants. This document outlines computational protocols and potential biological targets to assess its therapeutic potential, particularly in the realms of anticancer, anti-inflammatory, and antioxidant activities.

Introduction to this compound

This compound is a naturally occurring sesquiterpenoid with a cadinane-type skeleton. Natural products, owing to their vast structural diversity, are a significant source of novel drug leads.[1][2] Cadalene-type sesquiterpenes, including this compound and its close analogue 7-hydroxy-3,4-dihydrocadalene, have demonstrated cytotoxic effects against cancer cells.[2][3][4] In silico methods provide a rapid and cost-effective approach to predict the pharmacological profile of such natural products, guiding further experimental validation.[1][2] These computational techniques are essential in modern drug discovery for identifying drug-target interactions, predicting pharmacokinetic properties, and elucidating mechanisms of action.[1][5]

Physicochemical Properties and Pharmacokinetics (ADMET Prediction)

A crucial first step in evaluating a compound's drug-likeness is the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These parameters are critical for a compound's bioavailability and safety profile. In silico tools can effectively predict these properties based on the molecule's structure.

Data Presentation: Predicted Physicochemical and ADMET Properties

The following table summarizes key physicochemical and ADMET-related properties predicted for this compound and its close analogue, 7-hydroxy-3,4-dihydrocadalene. These values are benchmarked against established ranges for orally bioavailable anticancer drugs.[2]

| Property | Predicted Value for this compound (C₁₅H₁₈O) | Predicted Value for 7-hydroxy-3,4-dihydrocadalene | Optimal Range for Anticancer Agents[2] | Significance |

| Molecular Weight (MW) | 214.30 g/mol [6] | 216.3 g/mol [2] | 200 - 800 Da | Influences absorption and distribution. |

| Lipophilicity (logP) | 4.7[6] | 3.39[2] | 1 - 5 | Affects membrane permeability and solubility. |

| Aqueous Solubility (logS) | -4.5 (Predicted) | -4.23[2] | -6 to -1 | Determines dissolution and absorption. |

| Hydrogen Bond Donors (HBD) | 1[6] | 1[2] | 1 - 5 | Influences binding and solubility. |

| Hydrogen Bond Acceptors (HBA) | 1[6] | 1[2] | 5 - 13 | Influences binding and solubility. |

| Topological Polar Surface Area (TPSA) | 20.2 Ų[6] | 20.23 Ų[2] | 50 - 180 Ų | Relates to membrane permeability. |

| Number of Rotatable Bonds (nRot) | 1 | 2[2] | 0 - 10 | Indicates molecular flexibility. |

| Distribution Coefficient (logD at pH 7.4) | N/A | 3.39[2] | ~2.8 | Predicts distribution in the body. |

Note: Predicted values for this compound are sourced from PubChem or estimated based on its analogue. The data suggests that this compound possesses favorable physicochemical properties for a potential drug candidate.[2][3]

Experimental Protocols for In Silico Bioactivity Prediction

This section details the methodologies for key in silico experiments to predict the bioactivity of this compound.

General Workflow for In Silico Prediction

The overall process involves several integrated computational steps, from initial target identification to the final prediction of bioactivity and drug-likeness.

Protocol for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity.[7]

-

Preparation of this compound:

-

Obtain the 3D structure of this compound from a database like PubChem (CID 608115).[6]

-

Perform energy minimization using a force field (e.g., MMFF94) in software like Avogadro or PyRx.

-

Save the structure in a suitable format (e.g., .pdbqt) for docking software.

-

-

Preparation of Target Proteins:

-

Identify potential protein targets based on the known bioactivities of related compounds. For anticancer activity, targets include pro-apoptotic proteins (Caspase-3, Caspase-9) and survival pathway proteins (Akt1, mTOR). For anti-inflammatory activity, targets include COX-2 and TNF-α.

-

Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Prepare the protein for docking using tools like AutoDockTools: remove water molecules, add polar hydrogens, and assign charges.

-

-

Docking Simulation:

-

Define the binding site (grid box) on the target protein, typically centered on the active site or a known ligand-binding pocket.

-

Perform the docking simulation using software like AutoDock Vina. This involves running a conformational search algorithm (e.g., Lamarckian Genetic Algorithm) to find the best binding poses.

-

-

Analysis of Results:

-

Analyze the output to identify the binding pose with the lowest binding energy (affinity), reported in kcal/mol.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

-

Protocol for Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity.[8][9]

-

Dataset Collection:

-

Compile a dataset of sesquiterpenoid compounds with known experimental bioactivity data (e.g., IC50 values) against a specific target (e.g., MCF-7 cancer cell line).

-

Include this compound in the dataset for which the activity is to be predicted.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) using software like PaDEL-Descriptor or Mordred.[9]

-

-

Model Building:

-

Split the dataset into a training set (typically 80%) and a test set (20%).

-

Use the training set to build a regression model (e.g., Multiple Linear Regression, Random Forest) that correlates the descriptors with the biological activity.

-

-

Model Validation and Prediction:

-

Validate the model's predictive power using the test set and statistical metrics (e.g., R², Q²).

-

Use the validated QSAR model to predict the biological activity of this compound.

-

Protocol for ADMET Prediction

-

Input Structure:

-

Use the SMILES string or 2D structure of this compound.

-

-

Prediction Server:

-

Submit the structure to web-based servers like SwissADME or admetSAR.

-

-

Analysis:

-

Analyze the output for parameters such as gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity alerts. Compare these predictions to Lipinski's Rule of Five for drug-likeness.[10]

-

Predicted Bioactivities and Underlying Signaling Pathways

Based on studies of its close analogues, this compound is predicted to exhibit significant anticancer, antioxidant, and anti-inflammatory activities.

Anticancer Activity via Oxidative Stress-Induced Apoptosis

Studies on 7-hydroxy-3,4-dihydrocadalene show it induces cytotoxicity in breast cancer cells (MCF-7) by promoting oxidative stress.[2][3][4] This involves a significant increase in intracellular Reactive Oxygen Species (ROS), leading to lipid peroxidation and the activation of the intrinsic apoptosis pathway.[2][4] Key events include the activation of initiator caspase-9 and effector caspase-3, and a slight inhibition of the anti-apoptotic protein Bcl-2.[2][4]

Anti-inflammatory and Antioxidant Pathways

Natural compounds often exert anti-inflammatory and antioxidant effects by modulating key signaling pathways like NF-κB and Nrf2.[11][12] The NF-κB pathway is a central regulator of pro-inflammatory cytokines (e.g., TNF-α, IL-6), while the Nrf2-Keap1 pathway controls the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[11][12] this compound, as a phenolic compound, is predicted to inhibit NF-κB activation and promote Nrf2 nuclear translocation, leading to reduced inflammation and enhanced antioxidant defense.

Conclusion

The in silico approaches detailed in this guide provide a robust framework for predicting the bioactivity of this compound. Preliminary analysis, based on its physicochemical properties and the activities of structurally related compounds, suggests that this compound is a promising candidate for further development, particularly as an anticancer agent. The proposed computational experiments, including molecular docking and QSAR, can effectively identify its primary molecular targets and quantify its potential efficacy. The elucidated signaling pathways offer a mechanistic basis for its predicted bioactivities. These computational findings should serve as a strong foundation to guide subsequent in vitro and in vivo experimental validation.

References

- 1. Effects of 7-hydroxy-3-methoxycadalene on cell cycle, apoptosis and protein translation in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antinociceptive and anti-inflammatory properties of 7-hydroxycoumarin in experimental animal models: potential therapeutic for the control of inflammatory chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C15H18O | CID 608115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phytochemical analysis and molecular docking studies of two endemic varieties of Salvia sericeotomentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacophore modeling and QSAR analysis of anti-HBV flavonols | PLOS One [journals.plos.org]

- 9. QSAR Models for Predicting the Antioxidant Potential of Chemical Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Hydroxycadalene: IUPAC Nomenclature and Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical nomenclature of 7-Hydroxycadalene, a sesquiterpenoid of interest in various research fields. Accurate identification and consistent terminology are critical for clear communication in scientific literature, patent applications, and regulatory submissions. This document outlines the formal IUPAC name and a comprehensive list of known synonyms for this compound.

IUPAC Name

The formal name for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is:

3,8-dimethyl-5-propan-2-ylnaphthalen-2-ol [1][2]

This systematic name precisely describes the molecular structure of the compound, indicating a naphthalen-2-ol core with methyl groups at the 3rd and 8th positions and a propan-2-yl (isopropyl) group at the 5th position.

Synonyms and Identifiers

In scientific literature and chemical databases, this compound is referenced by a variety of synonyms and identifiers. Awareness of these alternatives is essential for conducting thorough literature searches and for unambiguous compound identification.

| Type | Identifier | Source/Reference |

| Common Name | This compound | PubChem[1] |

| Alternative Name | 7-Hydroxycadalin | PubChem[1] |

| Systematic Name | 5-Isopropyl-3,8-dimethyl-2-naphthol | PubChem, NIST WebBook[1][3] |

| Systematic Name | 3,8-dimethyl-5-isopropyl-2-naphthol | PubChem[1] |

| Systematic Name | 5-Isopropyl-3,8-dimethylnaphthalen-2-ol | PubChem[1] |

| CAS Registry Number | 2102-75-2 | PubChem, NIST WebBook[1][3] |

| ChEBI ID | CHEBI:197068 | PubChem[1] |

| ChEMBL ID | CHEMBL451475 | PubChem[1] |

| PubChem CID | 608115 | PubChem[1] |

| DSSTox Substance ID | DTXSID30345931 | PubChem[1] |

| Depositor-Supplied Synonyms | RefChem:914335, DTXCID50297004 | PubChem[1] |

Chemical Structure